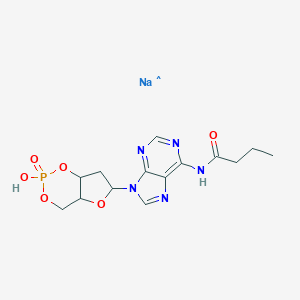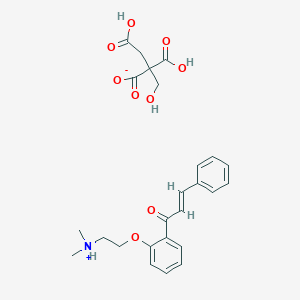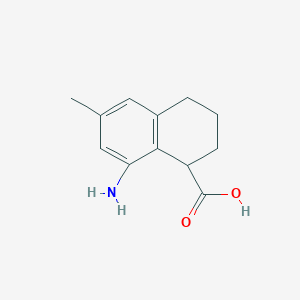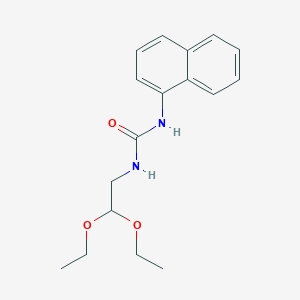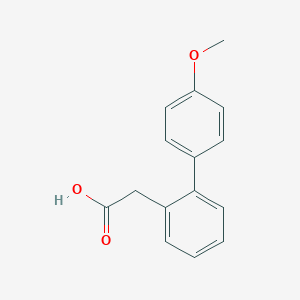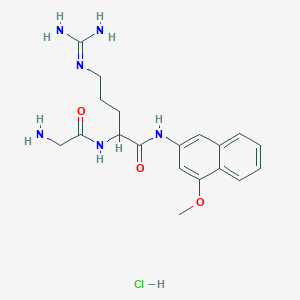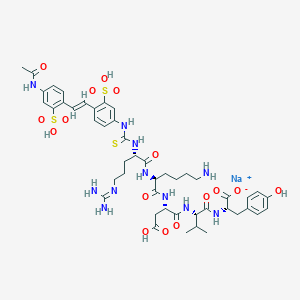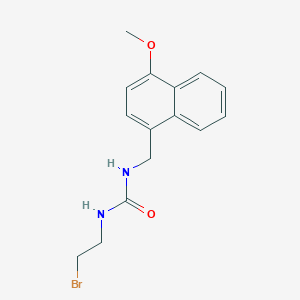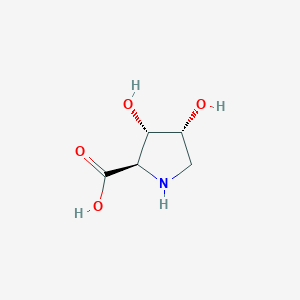
(2R,3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid, commonly known as DHPA, is a naturally occurring amino acid that has gained significant attention in the field of scientific research due to its unique properties. DHPA is a cyclic amino acid that contains a pyrrolidine ring and two hydroxyl groups. It is found in various natural products, including the antibiotic streptomycin, and has been synthesized in the laboratory for use in various applications.
作用機序
The mechanism of action of DHPA is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis. DHPA has been shown to bind to the bacterial cell wall and disrupt its integrity, leading to cell death.
生化学的および生理学的効果
DHPA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, including both Gram-positive and Gram-negative bacteria. DHPA has also been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using DHPA in lab experiments is its potent antibacterial activity. DHPA has been shown to be effective against various strains of bacteria, including drug-resistant strains. However, one limitation of using DHPA in lab experiments is its limited solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for research on DHPA. One area of research is the development of new antibiotics based on the structure of DHPA. Another area of research is the investigation of the anti-inflammatory properties of DHPA and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of DHPA and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, (2R,3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid, or DHPA, is a naturally occurring amino acid that has gained significant attention in the field of scientific research. DHPA has been shown to exhibit potent antibacterial activity and has potential applications in the development of new antibiotics. Further research is needed to fully understand the mechanism of action of DHPA and its potential applications in various fields of scientific research.
合成法
DHPA can be synthesized in the laboratory using various methods. One commonly used method involves the reaction of L-aspartic acid with nitrous acid to produce an intermediate compound, which is then treated with sodium borohydride to yield DHPA. Another method involves the reaction of L-proline with ethylene oxide, followed by hydrolysis to produce DHPA.
科学的研究の応用
DHPA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DHPA is in the development of new antibiotics. DHPA has been shown to exhibit potent antibacterial activity against various strains of bacteria, including drug-resistant strains.
特性
CAS番号 |
105118-17-0 |
|---|---|
製品名 |
(2R,3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid |
分子式 |
C5H9NO4 |
分子量 |
147.13 g/mol |
IUPAC名 |
(2R,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3-,4-/m1/s1 |
InChIキー |
HWNGLKPRXKKTPK-BXXZVTAOSA-N |
異性体SMILES |
C1[C@H]([C@H]([C@@H](N1)C(=O)O)O)O |
SMILES |
C1C(C(C(N1)C(=O)O)O)O |
正規SMILES |
C1C(C(C(N1)C(=O)O)O)O |
同義語 |
D-Proline, 3,4-dihydroxy-, (2alpha,3beta,4beta)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



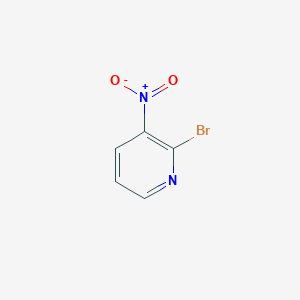
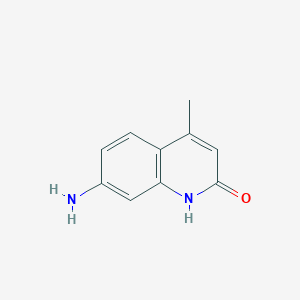
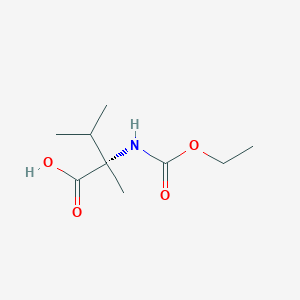
![1-[(1R,2R)-2-Methoxycyclopropyl]ethanone](/img/structure/B23011.png)
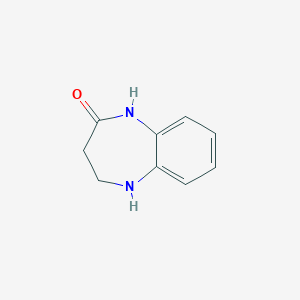
![Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate](/img/structure/B23015.png)
